molecular formula C15H11BrFN B7828251 5-Bromo-1-(4-fluorobenzyl)-1H-indole

5-Bromo-1-(4-fluorobenzyl)-1H-indole

Cat. No. B7828251
M. Wt: 304.16 g/mol
InChI Key: KLYCAXUFVNRUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-fluorobenzyl)-1H-indole is a useful research compound. Its molecular formula is C15H11BrFN and its molecular weight is 304.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(4-fluorobenzyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(4-fluorobenzyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Retinoic Acid Metabolism Inhibition

5-Bromo-1-(4-fluorobenzyl)-1H-indole and its derivatives have been studied for their potential to inhibit retinoic acid (RA) metabolism. A study found that certain indole derivatives exhibited significant inhibitory activity, suggesting potential applications in fields where RA metabolism plays a crucial role (Le Borgne et al., 2003).

Synthesis and Chemical Properties

Research has been conducted on the synthesis of various indolecarboxylic acids, including those carrying a fluorine substituent like 5-Bromo-1-(4-fluorobenzyl)-1H-indole. These studies offer insights into the chemical properties and potential applications of these compounds in various scientific fields (Schlosser et al., 2006).

Role in Synthesis of Pharmaceutical Compounds

This compound is a key intermediate in the synthesis of certain pharmaceuticals, like sertindole. Optimizations in its synthesis process have been explored to improve yield and reproducibility, demonstrating its significance in drug development (Li et al., 2011).

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed to understand their molecular interactions. Such studies are essential for predicting how these compounds might behave in different environments, which is critical for their application in material science and pharmaceuticals (El-Hiti et al., 2018).

Hepatitis B Virus Inhibition

Compounds similar to 5-Bromo-1-(4-fluorobenzyl)-1H-indole have been synthesized and evaluated as potential inhibitors of Hepatitis B Virus (HBV), showcasing its potential in antiviral research (Ivashchenko et al., 2019).

Antitumor Activities

Studies have been conducted on derivatives of 5-Bromo-1-(4-fluorobenzyl)-1H-indole for their potential antitumor activities. These compounds were evaluated against various cell lines, indicating potential applications in cancer research and treatment (Houxing, 2009).

properties

IUPAC Name

5-bromo-1-[(4-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-13-3-6-15-12(9-13)7-8-18(15)10-11-1-4-14(17)5-2-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYCAXUFVNRUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-fluorobenzyl)-1H-indole

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-fluorobenzyl bromide and 5-bromoindole in substantially the same manner, as described in Step 1 of Example 25. The product was obtained as a white solid; mp: 57-58° C. Mass spectrum (APCI, [M+H]+) m/z 304. 1 HNMR (400 MHz, DMSO-d6): δ 7.73 (d, 1H, J=1.8 Hz), 7.55 (d, 1H, J=3.2 Hz), 7.43 (d, 1H, J=8.9 Hz), 7.24-7.19 (m, 3H), 7.12 (t, 2H, J=8.9 Hz), 6.47 (d, 1H, J=3.6 Hz), 5.40 (s, 2H), and 2.22 ppm (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(4-fluorobenzyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(4-fluorobenzyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-(4-fluorobenzyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-(4-fluorobenzyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-(4-fluorobenzyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-(4-fluorobenzyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.